3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H7BrINO2. It features a pyridine ring substituted with bromine, iodine, and methoxy groups, making it a significant structure in medicinal chemistry and organic synthesis. The compound is characterized by its unique arrangement of halogen and methoxy substituents, which influence its chemical reactivity and biological activity.
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one exhibits potential biological activities that are being explored for therapeutic applications. Research indicates that compounds with similar structures have shown:
The synthesis of 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can be achieved through several methods:
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one finds applications in various fields:
Studies on the interactions of 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one with biological targets are crucial for understanding its pharmacological potential. Interaction studies may include:
Several compounds share structural similarities with 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-6-methoxy-pyridin-2(1H)-one | Bromine at position 3, methoxy at 6 | Potential use in cholinergic drug synthesis |
4-Methoxy-pyridin-2(1H)-one | Methoxy at position 4 | Simpler structure; used as a precursor |
5-Iodo-pyridin-2(1H)-one | Iodine at position 5 | Focus on antimicrobial properties |
3-Iodo-pyridin-2(1H)-one | Iodine at position 3 | Investigated for antitumor activity |
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to its combination of halogen substitutions and methoxy group, which together enhance its reactivity and biological profile compared to these similar compounds. This unique combination positions it as an important candidate for further research in medicinal chemistry and synthetic applications.